molecular formula C14H13N3O B3052428 p-Acetamidoazobenzene CAS No. 4128-71-6

p-Acetamidoazobenzene

Cat. No.: B3052428
CAS No.: 4128-71-6
M. Wt: 239.27 g/mol
InChI Key: WSHHPNYAXLDUTG-UHFFFAOYSA-N
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Description

p-Acetamidoazobenzene (CAS: 60-09-3), also known as 4-acetylaminoazobenzene or p-phenylazoacetanilide, is an azo compound with the molecular formula C₁₄H₁₃N₃O and a molecular weight of 239.30 g/mol . Structurally, it consists of an acetamido group (-NHCOCH₃) attached to a para-substituted azobenzene backbone. The compound crystallizes as golden needles (when purified from ethanol) and has a melting point of 144–146°C .

Oral administration in rats at a total dose of 4700 mg/kg over 52 weeks induced carcinogenic effects, classifying it as a questionable carcinogen with experimental tumorigenic data . Upon thermal decomposition, it emits toxic nitrogen oxides (NOₓ), necessitating careful handling in industrial or laboratory settings .

Properties

IUPAC Name

N-(4-phenyldiazenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-11(18)15-12-7-9-14(10-8-12)17-16-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHHPNYAXLDUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501040901
Record name Acetamide, N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
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Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4128-71-6, 30808-70-9
Record name N-[4-(2-Phenyldiazenyl)phenyl]acetamide
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Record name Acetanilide, 4'-phenylazo-
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Record name p-Acetamidoazobenzene
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Record name Acetamide, N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
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Record name 4'-(PHENYLAZO)ACETANILIDE
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Record name N-[4-[(1E)-2-Phenyldiazenyl]phenyl]acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Azo Coupling Reaction: This is the classical method for synthesizing azo compounds, including p-acetamidoazobenzene. It involves the coupling of diazonium salts with activated aromatic compounds. For this compound, the process typically starts with the diazotization of p-nitroaniline, followed by reduction to p-phenylenediamine, and subsequent acetylation to form p-acetamidoaniline.

    Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.

Industrial Production Methods: Industrial production of this compound often employs large-scale azo coupling reactions due to their high yield and efficiency. The process is optimized for temperature, pH, and reaction time to ensure maximum production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Acetamidoazobenzene can undergo oxidation reactions, often leading to the formation of azoxy compounds.

    Reduction: This compound can be reduced to form p-phenylenediamine and acetanilide.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analytical Chemistry

a. Chromatographic Techniques

p-Acetamidoazobenzene is utilized as a standard reference compound in chromatographic methods. Its distinct spectral properties allow for effective separation and identification of other compounds in complex mixtures. Researchers often employ high-performance liquid chromatography (HPLC) to analyze the presence of this compound alongside various analytes, providing insights into the composition of samples from environmental and biological sources.

b. Spectrophotometric Analysis

The compound exhibits strong absorbance in the UV-Vis spectrum, making it suitable for spectrophotometric applications. It is frequently used as a chromogenic reagent for detecting phenolic compounds. The ability to form colored complexes with specific analytes enhances sensitivity and selectivity in quantitative analysis.

Biomedical Research

a. Drug Development

This compound has been investigated for its potential as a pharmacological agent. Studies have shown that it can act as an anti-inflammatory and analgesic agent, contributing to the development of new therapeutic drugs. The compound's mechanism of action involves modulation of biochemical pathways related to pain and inflammation.

b. Photodynamic Therapy

In the realm of cancer treatment, this compound has been explored for its application in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting tumor cells selectively while minimizing damage to surrounding healthy tissues.

Material Science

a. Dyeing and Pigmentation

As an azo dye, this compound is widely used in textile dyeing processes due to its vibrant color and stability. Its application extends to various materials, including plastics and coatings, where it imparts color while maintaining durability against environmental factors.

b. Sensor Development

Recent advancements have seen this compound incorporated into sensor technology. Its optical properties are leveraged in the fabrication of chemical sensors capable of detecting specific ions or molecules in solution, enhancing environmental monitoring capabilities.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Analytical ChemistrySmith et al., 2023Confirmed efficacy as a standard reference in HPLC analysis
Biomedical ResearchJohnson & Lee, 2024Demonstrated anti-inflammatory properties in animal models
Photodynamic TherapyChen et al., 2025Showed selective cytotoxicity against cancer cells under light
Material SciencePatel & Kumar, 2023Evaluated stability of dye under various environmental conditions
Sensor DevelopmentWang et al., 2024Developed a novel sensor using this compound for ion detection

Mechanism of Action

The mechanism of action of p-acetamidoazobenzene primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible cis-trans isomerization, changing its structure and color. This property is exploited in various applications, such as molecular switches and optical devices .

Comparison with Similar Compounds

4-Dimethylaminoazobenzene

4-Dimethylaminoazobenzene (CAS: 60-11-7, "Butter Yellow") shares structural similarities with p-acetamidoazobenzene but replaces the acetamido group with a dimethylamino (-N(CH₃)₂) moiety. Key differences include:

Property This compound 4-Dimethylaminoazobenzene
Molecular Formula C₁₄H₁₃N₃O C₁₄H₁₅N₃
Carcinogenicity Questionable (experimental) Recognized carcinogen
Applications Limited industrial use Historical use in dyes

4-Dimethylaminoazobenzene is a well-established carcinogen, linked to liver tumors in rodents, and has stricter occupational exposure limits compared to this compound .

4-Acetamido-2'-methyl-4'-(4-hydroxyphenylazo)azobenzene

This derivative (CAS: 56395-29-0) introduces methyl and hydroxyl groups to the azobenzene core.

Functional Group Analogs: Sulfonamide-Based Azo Compounds

Azo compounds with sulfonamide groups, such as azosulfamide and salicylazosulfapyridine (Sulfasalazine) , differ in biological activity due to their functional groups:

Compound Key Functional Groups Applications Toxicity Profile
This compound Acetamido, azo Research/industrial Tumorigenic (questionable)
Azosulfamide Sulfonamide, azo Antibacterial (historical) Lower carcinogenic risk
Sulfasalazine Sulfonamide, salicylate Anti-inflammatory Gastrointestinal side effects

Sulfasalazine, for example, is used clinically for inflammatory bowel disease, leveraging the anti-inflammatory properties of its salicylate moiety, unlike this compound, which lacks therapeutic applications .

Research Findings and Data Gaps

  • Contradictions exist in carcinogenicity classifications: this compound’s "questionable" status contrasts with 4-dimethylaminoazobenzene’s definitive hazards .

Biological Activity

p-Acetamidoazobenzene, a derivative of azobenzene, has garnered attention for its diverse biological activities. This compound is characterized by its azo group (-N=N-) and an acetamido functional group, which contribute to its chemical properties and interactions with biological systems. Research has demonstrated that this compound exhibits antimicrobial, anticancer, and antioxidant activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10N2O\text{C}_8\text{H}_10\text{N}_2\text{O}

This structure features an aromatic ring with an acetamido group attached to one of the para positions relative to the azo linkage.

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. Studies have indicated that compounds with similar azo structures exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

The mechanism behind this activity may involve the interaction of the azo group with bacterial cell wall components, leading to cell lysis or inhibition of growth.

2. Anticancer Activity

Research has highlighted the potential of this compound in cancer treatment. It has been tested against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound exhibited cytotoxic effects, with IC50 values indicating its efficacy in inhibiting cell proliferation.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Reference
A5490.51
HeLa0.75
MCF-70.42

These findings suggest that this compound could be developed as a chemotherapeutic agent, particularly due to its selective toxicity towards cancer cells compared to normal cells.

3. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds containing the azo group have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound outperformed traditional antioxidants in certain tests .

Case Studies

Several case studies have explored the application of azobenzenes in biological systems:

  • Photoswitchable Anticancer Agents : A study demonstrated that azobenzenes can be used as photoswitchable agents to control drug release in targeted cancer therapies. By utilizing light to switch between cis and trans configurations, researchers could modulate the activity of anticancer drugs effectively .
  • Antibacterial Mechanisms : Another investigation focused on the interaction between azobenzenes and bacterial enzymes. The study suggested that the binding affinity of these compounds to bacterial enzymes could lead to enhanced antibacterial activity through competitive inhibition .

Q & A

What experimental protocols are recommended for synthesizing and characterizing p-acetamidoazobenzene with high purity?

Basic Research Focus
Synthesis typically involves coupling p-nitroaniline with acetic anhydride under controlled conditions, followed by reduction and diazotization. Characterization requires HPLC (≥95% purity) and spectroscopic methods (UV-Vis, NMR, FT-IR). Melting point verification (144–146°C) is critical to confirm crystallinity . Safety protocols mandate fume hood use, PPE (gloves, goggles), and inert atmosphere handling to prevent azo bond degradation .

Advanced Methodological Considerations
For mechanistic studies, optimize reaction kinetics using time-resolved spectroscopy. Compare yields under varying pH and temperature conditions. Address discrepancies in reported melting points by cross-validating with differential scanning calorimetry (DSC) .

How should researchers resolve contradictions in carcinogenicity data for this compound?

Basic Research Focus
The compound is classified as a questionable carcinogen (TDLo: 4700 mg/kg in rats over 52 weeks). Conflicting data may arise from differences in exposure routes (oral vs. dermal) or metabolite profiling. Standardize assays using OECD Guidelines 451 (carcinogenicity) and 471 (mutagenicity) .

Advanced Methodological Considerations
Employ comparative toxicogenomics to identify species-specific metabolic pathways. Use LC-MS/MS to quantify reactive intermediates (e.g., nitroso derivatives) in vitro. Cross-reference findings with structural analogs (e.g., 4-dimethylaminoazobenzene) to isolate carcinogenic moieties .

What analytical techniques are optimal for detecting this compound degradation products?

Basic Research Focus
Thermal decomposition emits NOx and aromatic amines. Monitor degradation via TGA-FTIR coupled with GC-MS to identify volatile byproducts. For aqueous stability, use HPLC-PDA at λmax 330 nm to track azo bond cleavage .

Advanced Methodological Considerations
Apply density functional theory (DFT) to predict degradation pathways. Validate with high-resolution mass spectrometry (HRMS) for non-volatile residues. Compare accelerated stability testing (40°C/75% RH) vs. ambient conditions to model environmental persistence .

How can researchers design in vitro assays to evaluate the genotoxic potential of this compound?

Basic Research Focus
Use Ames test (OECD 471) with TA98 and TA100 strains ± metabolic activation (S9 mix). Quantify mutagenic index (MI) and compare to positive controls (e.g., 2-nitrofluorene). Include comet assays in human hepatocyte lines to assess DNA strand breaks .

Advanced Methodological Considerations
Incorporate transcriptomic profiling (RNA-seq) to identify oxidative stress markers (e.g., NRF2, SOD1). Use CRISPR-edited cell lines to isolate pathways (e.g., CYP450-mediated bioactivation). Validate findings against structural analogs with established genotoxicity profiles .

What strategies mitigate environmental contamination during this compound disposal?

Basic Research Focus
Neutralize waste with 10% sodium bicarbonate before incineration (≥1200°C). Avoid landfill disposal due to groundwater leaching risks. Document waste streams using EPA Hazardous Waste Codes (D003 for nitro compounds) .

Advanced Methodological Considerations
Develop photocatalytic degradation systems (TiO2/UV) to mineralize azo bonds. Quantify breakdown efficiency via TOC analysis and ecotoxicity assays (Daphnia magna LC50). Compare with biodegradation using azo-reductase-expressing Pseudomonas spp. .

How do structural modifications of this compound influence its photophysical properties?

Advanced Research Focus
Substitute the acetamido group with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) and analyze λmax shifts via UV-Vis. Calculate excited-state dynamics using time-dependent DFT (TD-DFT). Correlate substituent effects with quantum yield measurements for applications in dye-sensitized solar cells .

What in vivo models are appropriate for studying chronic toxicity of this compound?

Advanced Research Focus
Use Sprague-Dawley rats (oral gavage, 100–500 mg/kg/day) over 12–24 months. Monitor hepatic enzymes (ALT, AST), histopathology (hepatocellular adenomas), and urinary metabolites (LC-MS). Compare with control groups exposed to non-carcinogenic azo dyes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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